Thieno[2,3-d]pyrimidine-6-carboxamide
Description
Properties
Molecular Formula |
C7H5N3OS |
|---|---|
Molecular Weight |
179.20 g/mol |
IUPAC Name |
thieno[2,3-d]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C7H5N3OS/c8-6(11)5-1-4-2-9-3-10-7(4)12-5/h1-3H,(H2,8,11) |
InChI Key |
GKPIFULDHDHNBW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC2=NC=NC=C21)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthesis via Cyclization of 2-Amino-3-cyanothiophenes
One of the most effective synthetic routes involves the cyclization of 2-amino-3-cyanothiophenes with formamide or urea to yield thieno[2,3-d]pyrimidines and their carboxamide derivatives.
- Starting materials : 2-amino-3-cyanothiophenes (denoted as 2a-2j).
- Cyclization agents : Formamide for thieno[2,3-d]pyrimidines (3a-3j) and urea for thieno[2,3-d]pyrimidin-2(1H)-ones (4a-4j).
- Reaction conditions : Both conventional heating (oil bath reflux) and microwave irradiation (180 W) have been employed.
- Microwave-assisted synthesis : Offers significantly reduced reaction times (down to 16 minutes) and improved yields compared to conventional heating (which may require hours).
- Isolation : The products precipitate upon cooling and are purified by filtration, washing with methanol, and recrystallization from dimethylformamide.
Table 1: Comparison of Microwave vs. Conventional Heating for Cyclization
| Parameter | Conventional Heating (Oil Bath) | Microwave Irradiation (180 W) |
|---|---|---|
| Reaction time | Up to 4 hours | 10-20 minutes |
| Yield | 68-70% | Higher yields (exact % not specified) |
| Thermal decomposition | Higher risk | Minimized |
| Purification complexity | More complex | Simplified |
This method has been validated by elemental analysis, mass spectrometry, FTIR, and NMR techniques, confirming the structure of the synthesized thieno[2,3-d]pyrimidine-6-carboxamides.
Synthesis via Gewald Reaction Followed by Cyclization
Another route involves the Gewald reaction to form the thiophene ring, followed by cyclization to the thieno[2,3-d]pyrimidine core.
- Gewald reaction : Condensation of a ketone or aldehyde with malononitrile and sulfur in the presence of a base such as triethylamine (TEA).
- Intermediate : 2-amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile.
- Subsequent steps : Amination with N,N-dimethylformamide dimethyl acetal (DMF-DMA) under microwave irradiation yields an amidine intermediate.
- Final cyclization : Condensation with various anilines via Dimroth rearrangement yields thieno[2,3-d]pyrimidine derivatives, including carboxamides.
- Room temperature reaction for Gewald step.
- Environmentally friendly and cost-effective.
- Microwave irradiation reduces reaction times and increases yields (up to 95% for amidine intermediate).
- No need for column chromatography due to high polarity and precipitation of products.
Experimental Data Summary:
| Step | Conditions | Yield (%) | Notes |
|---|---|---|---|
| Gewald reaction | Room temp, TEA base, ethanol | 15% | Product precipitates naturally |
| Amination with DMF-DMA | Microwave, 10 min, 200 W, 10°C | 95% | High yield, simple work-up |
| Final condensation with anilines | Ethanol/isopropanol, 80°C | Not specified | Monitored by TLC |
This synthetic strategy provides a versatile platform for generating diverse this compound derivatives with potential biological activities.
Synthesis via Chlorination and Subsequent Amination
A third method involves chlorination of thieno[2,3-d]pyrimidin-4-one derivatives followed by nucleophilic substitution with amines such as morpholine.
- Chlorination : Treatment of thieno[2,3-d]pyrimidin-4-one derivatives with phosphorus oxychloride (POCl3) at 0°C to reflux for 4–12 hours.
- Isolation : The chlorinated intermediates are moisture sensitive and used directly without purification.
- Amination : Reaction of the 4-chlorothieno[2,3-d]pyrimidine derivatives with morpholine in ethanol/isopropanol mixture at 80°C yields the target amine derivatives.
- Purification : Flash column chromatography is used for final purification.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Cyclization of 2-amino-3-cyanothiophenes | 2-amino-3-cyanothiophenes (2a-2j) | Formamide/urea, microwave (180 W) or reflux | Fast, high yield, simple work-up | Requires microwave equipment |
| Gewald Reaction + Cyclization | Pyranone, malononitrile, sulfur, TEA | Room temp Gewald, microwave amination, reflux condensation | Environmentally friendly, high yield | Lower initial Gewald yield |
| Chlorination + Amination | Thieno[2,3-d]pyrimidin-4-one | POCl3 chlorination, morpholine amination | Versatile substitution | Moisture sensitive intermediates |
Chemical Reactions Analysis
Types of Reactions
Thieno[2,3-d]pyrimidine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Thieno[2,3-d]pyrimidine-6-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various enzymes and receptors.
Medicine: Investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of thieno[2,3-d]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes involved in one-carbon metabolism, such as glycinamide ribonucleotide formyltransferase (GARFTase) and serine hydroxymethyl transferase 2 (SHMT2) . These interactions disrupt critical metabolic pathways in cancer cells, leading to reduced proliferation and increased cell death .
Comparison with Similar Compounds
Table 1. Key Pharmacological and Physicochemical Properties
Key Findings and Implications
- Substituent Effects : Bulky groups (e.g., tert-butyl) at the carboxamide position enhance target binding (e.g., LH receptor activation) but reduce solubility .
- Ring Positioning: Thieno[2,3-d]pyrimidines outperform [3,2-d] isomers in biological potency due to optimal sulfur positioning for hydrophobic interactions .
- Synthetic Efficiency : Microwave-assisted methods reduce reaction times by 50–70% compared to thermal methods .
Notes
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing thieno[2,3-d]pyrimidine-6-carboxamide derivatives with antimicrobial activity?
- Methodological Answer : A multi-step synthesis involving acid-amine coupling reactions is commonly employed. For example, 2-chloro-4-(substituted phenoxy)thieno[2,3-d]pyrimidine intermediates can be generated by reacting 2,4-dichloro derivatives with phenols in acetone. These intermediates are further functionalized with amines and carboxylic acids to yield carboxamide derivatives. Structural confirmation via IR, H NMR, C NMR, and mass spectrometry is critical for validating purity and regioselectivity .
Q. How can structural modifications at the 2- and 4-positions of thieno[2,3-d]pyrimidine enhance antimicrobial activity?
- Methodological Answer : Introducing electron-withdrawing groups (e.g., trifluoromethyl) or aromatic substituents (e.g., pyridyl amides) improves activity against Gram-negative bacteria like Pseudomonas aeruginosa. Docking studies suggest that pyridyl amides selectively inhibit bacterial TrmD enzymes, which can be validated through in vitro assays .
Q. What analytical techniques are essential for confirming the structural integrity of newly synthesized thieno[2,3-d]pyrimidine derivatives?
- Methodological Answer : Key techniques include:
- IR spectroscopy : Identifies functional groups like carboxamide (C=O stretch at ~1650 cm).
- NMR spectroscopy : H NMR signals for methyl groups (2.68–2.75 ppm) and carboxamide NH protons (9.67–10.61 ppm) confirm regiochemistry.
- Mass spectrometry : Validates molecular ion peaks and fragmentation patterns .
Advanced Research Questions
Q. How do structural rearrangements (e.g., Vilsmeier-Haack conditions) affect kinase inhibition efficacy in thieno[2,3-d]pyrimidine derivatives?
- Methodological Answer : Spiro-fused derivatives exhibit stronger kinase inhibition (e.g., EGFR, FGFR1) due to hydrogen bonding with active-site residues. However, rearranged products (e.g., thienoquinolines) show reduced binding affinity, as confirmed by docking studies with binding energies >−8 kcal/mol. This highlights the need to preserve the spiro-fused scaffold during synthesis .
Q. What strategies resolve contradictions in biological activity data for thieno[2,3-d]pyrimidine derivatives targeting dihydrofolate reductase (DHFR)?
- Methodological Answer : Discrepancies in DHFR inhibition can arise from variations in substituent positioning. For instance, 2-amino-6-(arylaminomethyl) derivatives require precise control of oxidation steps (e.g., using Dess-Martin periodinane for 91% yield) to ensure correct aldehyde intermediates. Comparative assays with reference inhibitors (e.g., methotrexate) and crystallographic studies can validate binding modes .
Q. How can flow chemistry improve the synthesis of thieno[2,3-d]pyrimidine intermediates?
- Methodological Answer : Flow reactors enable efficient oxidation of intermediates using TEMPO/NaClO, reducing reaction times and improving yields (e.g., 51% yield for 2-chloro-7-cyclopentyl-N,N-dimethylcarboxamide). This method minimizes side reactions and enhances scalability compared to batch processes .
Q. What role does alkylation play in enhancing antimicrobial activity of thieno[2,3-d]pyrimidine-6-carboxamides?
- Methodological Answer : Alkylation with substituted benzyl chlorides introduces lipophilic groups that improve membrane permeability. For example, 3-amino-2-(benzylthio) derivatives exhibit broad-spectrum activity against Proteus vulgaris and Candida albicans, outperforming streptomycin in agar diffusion assays. Activity correlates with alkyl chain length and electron density of substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
